molecular formula C15H12Cl2O B1356861 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one CAS No. 49747-54-8

1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one

Cat. No. B1356861
CAS RN: 49747-54-8
M. Wt: 279.2 g/mol
InChI Key: DLECOFJLJXJDSS-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one, also known as 3,4-dichlorophenylpropan-1-one, is an organic compound that is widely used in the synthesis of various compounds. This compound is a white solid with a molecular weight of 207.09 g/mol and a melting point of 56-58°C. It is soluble in water, alcohol, and ether, and is insoluble in benzene. It has a wide range of applications in the synthesis of pharmaceuticals, pesticides, and other compounds.

Scientific Research Applications

Antibacterial Properties

1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, a compound related to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one, has been identified as a potent antibacterial agent. Its design as a pro-drug aims to target anaerobic bacterial cells, releasing lethal species within the cell after bioreduction by bacterial proteins (Dickens et al., 1991).

Tautomerism and Conformation Studies

Aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, closely related to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one, have been studied for tautomerism and conformation both in solution and solid states. Such studies are crucial in understanding the chemical behavior and potential applications of these compounds (Cunningham, Lowe, & Threadgill, 1989).

Chemical Synthesis and Stereochemistry

Research on the Friedel-Crafts alkylation of benzene with related compounds like 2-Chloro-1-phenylpropane and 1-Chloro-2-phenylpropane, which are structurally similar to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one, reveals insights into their chemical synthesis and stereochemistry. Such studies enhance our understanding of the chemical properties and potential applications of these compounds (Masuda, Nakajima, & Suga, 1983).

Spectroscopic Characterization and Crystal Structures

The structural characteristics of cathinone derivatives, which include compounds similar to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one, have been extensively studied using techniques like NMR, infrared spectroscopy, and X-ray crystallography. These studies provide crucial information about the molecular structure, which is essential for understanding their scientific applications (Kuś et al., 2016).

Asymmetric Hydrogenation

Research on the asymmetric hydrogenation of compounds like 3-chloro-1-phenylpropan-1-one, which is structurally similar to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one, using ruthenium complexes, has implications in the field of asymmetric synthesis. This process is vital in producing optically active compounds, which are significant in various scientific applications (Liu et al., 2015).

Molecular Structure Analysis

Studies have been conducted on the molecular structure, vibrational wavenumbers, and electron distribution in compounds like (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, closely related to 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one. Such analyses are fundamental in understanding the electronic properties and potential applications of these compounds (Mary et al., 2015).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLECOFJLJXJDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593017
Record name 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one

CAS RN

49747-54-8
Record name 1-(3,4-Dichlorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Bakó, P Bakó, G Keglevich, P Bombicz… - Tetrahedron …, 2004 - Elsevier
Chiral monoaza-15-crown-5 lariat ethers synthesized from d-glucose, d-galactose, and d-mannitol have been applied as phase-transfer catalysts in the enantioselective epoxidation of …
Number of citations: 90 www.sciencedirect.com

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